The Cornerstone of Synthetic Opioids: An In-depth Technical Guide to 4-Phenylpiperidine-4-carboxylic acid hydrochloride
The Cornerstone of Synthetic Opioids: An In-depth Technical Guide to 4-Phenylpiperidine-4-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-phenylpiperidine-4-carboxylic acid hydrochloride, a pivotal precursor in the synthesis of numerous opioid analgesics. Delving into its fundamental properties, synthesis, and analytical characterization, this document serves as an essential resource for professionals engaged in pharmaceutical research and development.
Introduction: A Scaffold of Significance
4-Phenylpiperidine-4-carboxylic acid hydrochloride is a synthetic crystalline solid that has garnered significant attention in medicinal chemistry. Its rigid piperidine ring, substituted with a phenyl and a carboxylic acid group at the 4-position, forms the core structural motif of the pethidine (meperidine) class of opioids. The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to various synthetic manipulations.[1][2] Its primary importance lies in its role as a key intermediate in the production of potent analgesics, underscoring the necessity for a thorough understanding of its chemical and physical characteristics.[2]
Physicochemical Properties: A Data-Driven Profile
A comprehensive understanding of the physicochemical properties of 4-phenylpiperidine-4-carboxylic acid hydrochloride is paramount for its effective utilization in research and manufacturing.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂·HCl | [1] |
| Molecular Weight | 241.73 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | Data not consistently available | |
| Boiling Point | 374.9 °C at 760 mmHg (for the free base) | [2] |
| Solubility | Soluble in water | [2] |
| CAS Number | 3627-45-0 | [1] |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of 4-phenylpiperidine-4-carboxylic acid hydrochloride is a multi-step process that demands careful control of reaction conditions to ensure a high yield and purity of the final product. The following protocol is a synthesized representation of common synthetic routes.
Synthetic Pathway Overview
The synthesis typically begins with the construction of the 4-phenylpiperidine core, followed by the introduction of the carboxylic acid functionality and subsequent conversion to the hydrochloride salt.
Caption: Generalized synthetic pathway for 4-Phenylpiperidine-4-carboxylic acid hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine
-
To a solution of 1-benzyl-4-piperidone in an appropriate aprotic solvent (e.g., tetrahydrofuran), add a solution of phenylmagnesium bromide (a Grignard reagent) dropwise at a reduced temperature (e.g., 0 °C) under an inert atmosphere.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then reacted with a cyanide source, such as potassium cyanide, in a suitable solvent system to introduce the nitrile group.
Step 2: Hydrolysis to 1-Benzyl-4-phenylpiperidine-4-carboxylic acid
-
The resulting 1-benzyl-4-cyano-4-phenylpiperidine is subjected to vigorous hydrolysis to convert the nitrile group to a carboxylic acid.[1]
-
This can be achieved by heating under reflux with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., potassium hydroxide in a high-boiling solvent).[1][5]
-
After the reaction is complete, cool the mixture and adjust the pH to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Debenzylation to 4-Phenylpiperidine-4-carboxylic acid
-
The protective benzyl group is removed from the piperidine nitrogen via catalytic hydrogenation.[4]
-
Dissolve the 1-benzyl-4-phenylpiperidine-4-carboxylic acid in a suitable solvent (e.g., ethanol or methanol) and add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).[4]
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the free base of 4-phenylpiperidine-4-carboxylic acid.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the 4-phenylpiperidine-4-carboxylic acid in a suitable solvent, such as isopropanol or diethyl ether.[6]
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 4-phenylpiperidine-4-carboxylic acid hydrochloride.[6]
Purification
Recrystallization is the most common method for purifying the final product. A mixed solvent system, such as ethanol-ether, can be employed to obtain high-purity crystals.[7] The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination.
Analytical Characterization: Confirming Identity and Purity
A suite of analytical techniques is employed to confirm the structure and purity of 4-phenylpiperidine-4-carboxylic acid hydrochloride.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as the protons of the piperidine ring and the acidic proton of the carboxylic acid. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR : The carbon NMR spectrum will display distinct peaks for the carbons of the phenyl ring, the piperidine ring, and the carbonyl carbon of the carboxylic acid.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum will exhibit characteristic absorption bands. A broad peak in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch of the carbonyl group. The N-H stretch of the secondary amine hydrochloride will also be present.
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak corresponding to the free base (C₁₂H₁₅NO₂) and characteristic fragmentation patterns.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC) : A validated reverse-phase HPLC method is crucial for determining the purity of 4-phenylpiperidine-4-carboxylic acid hydrochloride. A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) at a controlled pH.[8][9] UV detection is suitable due to the presence of the phenyl chromophore.
Mechanism of Action and Applications in Drug Development
4-Phenylpiperidine-4-carboxylic acid hydrochloride itself is not pharmacologically active but serves as a critical building block for a range of therapeutic agents.[2]
Role as a Pharmacophore
The 4-phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. The phenyl group is believed to mimic the tyrosine residue of endogenous opioid peptides, which is crucial for binding to the opioid receptor. The piperidine ring provides a rigid framework that correctly orients the phenyl group and the nitrogen atom for optimal receptor interaction.
Precursor to Pethidine and its Analogs
The most prominent application of 4-phenylpiperidine-4-carboxylic acid hydrochloride is in the synthesis of pethidine (meperidine), a widely used opioid analgesic. The synthesis involves the esterification of the carboxylic acid group and the N-methylation of the piperidine nitrogen.
Caption: Conversion of the precursor to the active pharmaceutical ingredient, Pethidine.
By modifying the substituents on the piperidine nitrogen and the ester group, a wide array of pethidine analogs with varying potencies, durations of action, and side-effect profiles can be synthesized. This highlights the versatility of 4-phenylpiperidine-4-carboxylic acid hydrochloride as a starting material in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-phenylpiperidine-4-carboxylic acid hydrochloride.
-
Hazard Identification : The compound may cause skin and eye irritation.[10] Inhalation of the dust should be avoided.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.[12] Avoid creating dust.
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11]
-
First Aid Measures :
-
In case of eye contact : Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact : Wash off with soap and plenty of water.
-
If inhaled : Move the person into fresh air.
-
If swallowed : Rinse mouth with water. Seek medical attention.[13]
-
Conclusion
4-Phenylpiperidine-4-carboxylic acid hydrochloride is a compound of immense strategic importance in the pharmaceutical industry. Its well-defined chemical properties, established synthetic routes, and clear role as a foundational scaffold for opioid analgesics make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is crucial for its effective and responsible use in the ongoing quest for novel and improved therapeutic agents.
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